Linderalactone

Catalog No.
S533208
CAS No.
728-61-0
M.F
C15H16O3
M. Wt
244.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linderalactone

CAS Number

728-61-0

Product Name

Linderalactone

IUPAC Name

(1R,8E)-3,8-dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

InChI

InChI=1S/C15H16O3/c1-9-4-3-5-11-7-13(18-15(11)16)14-10(2)8-17-12(14)6-9/h4,7-8,13H,3,5-6H2,1-2H3/b9-4+/t13-/m1/s1

InChI Key

LWCKQMHMTSRRAA-QGQQYVBWSA-N

SMILES

O=C1C2=C[C@@](C3=C(OC=C3C)C/C(C)=C/CC2)([H])O1

solubility

Soluble in DMSO

Synonyms

isolinderalactone, linderalactone

Canonical SMILES

CC1=CCCC2=CC(C3=C(C1)OC=C3C)OC2=O

Isomeric SMILES

C/C/1=C\CCC2=C[C@H](C3=C(C1)OC=C3C)OC2=O

The exact mass of the compound Linderalactone is 244.1099 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Linderalactone is a sesquiterpene lactone characterized by its unique chemical structure and notable biological properties. It is primarily derived from the plant species Lindernia aggregate, where it has been identified as a significant bioactive compound. Linderalactone is recognized for its anticancer and antioxidant activities, making it a subject of interest in pharmacological research. Its chemical structure includes a lactone ring, which contributes to its reactivity and biological functions.

  • Antioxidant activity: The phloroglucinol core may scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory activity: Linderalactone might inhibit the production of inflammatory mediators, such as prostaglandins and cytokines.
  • Wound healing: It may promote wound healing by stimulating cell proliferation and migration.
Due to its functional groups. Key reactions include:

  • Oxidation: Linderalactone can be oxidized to form various derivatives, enhancing its potential biological activity .
  • Nucleophilic Attack: The lactone ring can undergo nucleophilic attack, leading to the formation of new compounds that may exhibit different biological properties .
  • Rearrangements: Under specific conditions, linderalactone may rearrange to form isomeric compounds, which can also possess unique activities .

Linderalactone exhibits significant biological activities, particularly in cancer research. Notably:

  • Anticancer Properties: Studies have demonstrated that linderalactone suppresses pancreatic cancer development by inhibiting the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation . It induces apoptosis in cancer cells by altering the expression of apoptotic markers like caspase 3 and PARP1 .
  • Antioxidant Activity: The compound also exhibits antioxidant properties, contributing to cellular protection against oxidative stress .

The synthesis of linderalactone has been explored through various methodologies:

  • Total Synthesis: Researchers have developed total synthesis routes that involve multiple steps, including the formation of the lactone ring and functional group modifications. These methods often utilize starting materials derived from natural sources or synthetic precursors .
  • Three-Component Reactions: Innovative synthetic strategies have emerged, such as three-component reactions involving pentafluorosulfanyl chloride and diazo compounds, allowing for efficient production of linderalactone .

Linderalactone shares structural and functional similarities with several other sesquiterpene lactones. Here are some notable examples:

Compound NameSource PlantBiological Activity
ArtemisininArtemisia annuaAntimalarial
CostunolideCostus speciosusAnti-inflammatory, anticancer
Chicoric AcidEchinacea purpureaAntioxidant, immunomodulatory

Uniqueness of Linderalactone

Linderalactone stands out due to its specific mechanism of action in cancer therapy, particularly through the inhibition of the PI3K/AKT pathway, which is less commonly targeted by other sesquiterpene lactones. Additionally, its dual role as an antioxidant further distinguishes it from similar compounds that may focus solely on anticancer properties.

Primary Plant Sources

Lindera aggregata (Radix Linderae) Concentration

Lindera aggregata, commonly known as Radix Linderae or Wu Yao, serves as the primary botanical source for linderalactone extraction and commercial production [1] [2] [3]. This deciduous tree species belonging to the Lauraceae family has been utilized in traditional Chinese medicine for thousands of years, with its dried root tubers representing the most concentrated source of linderalactone [1] [4] [5].

The roots of Lindera aggregata contain substantial concentrations of linderalactone as part of a complex sesquiterpenoid profile. Phytochemical investigations have identified up to 349 different compounds from various parts of Lindera aggregata, with sesquiterpenoids representing the dominant chemical class [1]. Among the sesquiterpenoids isolated from this species, linderalactone has been consistently reported as one of the major bioactive constituents [1] [3] [6].

Quantitative analysis studies utilizing High Performance Liquid Chromatography (HPLC) methods have been developed for the standardization and quality control of Radix Linderae preparations containing linderalactone [7] [8]. These analytical methodologies enable precise determination of linderalactone concentrations in commercial extracts and pharmaceutical preparations, supporting the development of standardized therapeutic applications [7] [9].

The concentration of linderalactone in Lindera aggregata root tissue varies depending on several factors including geographic origin, harvesting season, processing methods, and storage conditions [1] [10]. Traditional preparation methods involve harvesting roots in August, removing fibrous roots and bark, followed by slicing and sun-drying procedures that help preserve the bioactive sesquiterpenoid content [11].

Distribution in Neolitsea Species

The genus Neolitsea represents another significant botanical source of linderalactone, with multiple species demonstrating natural occurrence of this sesquiterpene lactone. Comprehensive phytochemical studies have documented linderalactone presence across numerous Neolitsea species, highlighting the taxonomic distribution patterns within the Lauraceae family [12] [13] [14] [15].

Neolitsea zeylanica serves as a notable source of linderalactone, with isolation from root tissues demonstrating the compound's widespread occurrence beyond Lindera species [16]. Similarly, Neolitsea villosa has yielded linderalactone from both root and stem tissues, indicating variable distribution patterns within individual plant specimens [13] [15].

Neolitsea dealbata from Australia represents a geographically distinct source, with linderalactone isolated from bark extracts alongside other furanogermacranolide sesquiterpenoids including linderadine and pseudoneolinderane [12] [13] [17]. This finding expands the known geographic distribution of linderalactone-producing species beyond traditional Asian medicinal plants.

Additional Neolitsea species containing linderalactone include Neolitsea parvigemma, Neolitsea aciculata, Neolitsea hiiranensis, and Neolitsea daibuensis [14] [18] [15] [19]. The consistent presence of linderalactone across multiple Neolitsea species suggests evolutionary conservation of the biosynthetic machinery responsible for this compound's production within the Lauraceae family.

The immunomodulatory properties of Taiwanese Neolitsea species have been extensively studied, with linderalactone-containing extracts demonstrating selective effects on T helper cell functionality [15]. These findings support the therapeutic potential of Neolitsea-derived linderalactone for immunological applications.

Other Botanical Sources

Beyond the primary Lindera and Neolitsea genera, linderalactone occurrence has been documented in additional botanical sources, though with generally lower concentrations compared to the aforementioned primary sources. These alternative sources contribute to the overall understanding of linderalactone distribution patterns in nature and may represent potential sustainable sources for future development.

The compound has been identified in various other members of the Lauraceae family, suggesting that the biosynthetic capacity for linderalactone production represents a conserved trait within this plant lineage [20] [18]. The molecular formula C₁₅H₁₆O₃ and characteristic furanogermacranolide structure serve as identifying markers for linderalactone across different botanical sources [20] [21] [22].

Chemical suppliers and research institutions maintain standardized linderalactone preparations derived from multiple botanical sources, enabling comparative studies of bioactivity and supporting pharmaceutical development efforts [21] [7] [22] [23]. These standardized preparations typically specify purity levels exceeding 98% and provide detailed analytical data including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization [22] [9].

Biosynthetic Pathway

Terpene Precursor Formation

The biosynthesis of linderalactone follows the classical terpene biosynthetic pathway, beginning with the formation of fundamental five-carbon isoprene units. This process involves two distinct biochemical pathways: the mevalonate (MVA) pathway operating in the cytosol and the methylerythritol phosphate (MEP) pathway functioning within plastids [24] [25] [26] [27].

The MVA pathway initiates with acetyl-CoA condensation reactions, ultimately producing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through six enzymatic steps [24] [26]. These C₅ building blocks serve as the fundamental precursors for all terpenoid biosynthesis, including sesquiterpenes like linderalactone [24] [28].

Subsequently, the condensation of one DMAPP molecule with two IPP molecules, catalyzed by farnesyl pyrophosphate synthase, generates farnesyl pyrophosphate (FPP), the direct C₁₅ precursor for all sesquiterpenes [29] [30] [31] [32]. This reaction represents a critical branch point in terpenoid biosynthesis, as FPP serves as the substrate for numerous sesquiterpene synthases [30] [31].

The formation of FPP follows head-to-tail condensation mechanisms typical of classical prenyl transferases, with the resulting linear sesquiterpene precursor maintaining the (E,E)-configuration necessary for subsequent cyclization reactions [29] [30] [33]. Alternative pathways involving (Z,Z)-FPP have been documented in specific plant systems, though their relevance to linderalactone biosynthesis remains to be fully established [33].

Enzymatic Transformations and Cyclization Events

The conversion of farnesyl pyrophosphate into the complex polycyclic structure of linderalactone requires sophisticated enzymatic machinery capable of orchestrating multiple cyclization and rearrangement reactions. Terpene synthases (TPS) represent the primary enzyme family responsible for catalyzing these transformations, with sesquiterpene synthases specifically mediating the formation of C₁₅ terpene skeletons [24] [34] [35].

The cyclization mechanism leading to linderalactone formation involves the initial ionization of the FPP diphosphate group, generating a highly reactive allylic carbocation [24] [29] [34]. This carbocation intermediate undergoes intramolecular cyclization reactions facilitated by the enzyme active site architecture, which provides precise stereochemical control over bond formation events [34] [35].

The furanogermacrane skeleton characteristic of linderalactone requires specific cyclization patterns involving the formation of both the ten-membered macrocyclic ring and the furan heterocycle [13] [36]. Computational studies using density functional theory (DFT) calculations have investigated the Cope rearrangement mechanisms relevant to linderalactone transformations, providing insights into the thermodynamic and kinetic factors governing these reactions [13].

Cytochrome P450 enzymes play crucial roles in the later stages of linderalactone biosynthesis, catalyzing oxidation reactions that introduce functional groups and modify the basic terpene skeleton [24] [34]. These modifications include hydroxylation, epoxidation, and other oxidative transformations that contribute to the final bioactive structure [24] [34].

Recent discoveries of cytochrome P450 enzymes capable of mediating terpene cyclization reactions have expanded our understanding of the enzymatic diversity involved in complex terpenoid biosynthesis [34]. These findings suggest that linderalactone formation may involve non-canonical cyclization mechanisms beyond traditional terpene synthase activity [34].

Molecular Regulation of Biosynthesis

The biosynthesis of linderalactone, like other specialized metabolites, operates under sophisticated regulatory control mechanisms that coordinate gene expression, enzyme activity, and metabolic flux in response to developmental and environmental signals [24] [26] [27] [37].

Transcriptional regulation represents a primary level of control, with various transcription factor families modulating the expression of genes encoding terpene biosynthetic enzymes [24] [26]. WRKY and YABBY transcription factors have been specifically implicated in terpene biosynthesis regulation, with evidence suggesting negative regulatory roles in some plant systems [27].

Post-translational modifications provide additional layers of regulatory control, with phosphorylation, acetylation, and other covalent modifications modulating enzyme activity and subcellular localization [37] [38]. These regulatory mechanisms enable rapid responses to changing cellular conditions and metabolic demands [37].

Enzyme regulation through allosteric interactions, competitive inhibition, and feedback mechanisms ensures appropriate coordination of biosynthetic flux with cellular metabolism [37]. The compartmentalization of terpene biosynthetic pathways between different subcellular locations (cytosol, plastids, endoplasmic reticulum) provides additional opportunities for metabolic regulation [24] [26].

Environmental factors including light, temperature, water stress, and pathogen attack can significantly influence linderalactone biosynthesis through their effects on gene expression and enzyme activity [24] [26]. These regulatory responses enable plants to modulate secondary metabolite production in response to ecological pressures and physiological requirements [24].

MicroRNAs and epigenetic modifications represent emerging regulatory mechanisms that may influence linderalactone biosynthesis through their effects on gene expression stability and chromatin structure [26]. Understanding these regulatory networks provides insights into potential strategies for enhancing linderalactone production in biotechnological applications [26] [39].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

244.109944368 g/mol

Monoisotopic Mass

244.109944368 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Linderalactone

Dates

Last modified: 08-15-2023
1: Gan LS, Zheng YL, Mo JX, Liu X, Li XH, Zhou CX. Sesquiterpene lactones from the root tubers of Lindera aggregata. J Nat Prod. 2009 Aug;72(8):1497-501. doi: 10.1021/np900354q. PubMed PMID: 19639966.
2: Yen MC, Shih YC, Hsu YL, Lin ES, Lin YS, Tsai EM, Ho YW, Hou MF, Kuo PL. Isolinderalactone enhances the inhibition of SOCS3 on STAT3 activity by decreasing miR-30c in breast cancer. Oncol Rep. 2016 Mar;35(3):1356-64. doi: 10.3892/or.2015.4503. Epub 2015 Dec 22. PubMed PMID: 26707189.
3: Zhang CF, Sun QS, Wang ZT, Chou GX. [Studies on constituents of the leaves of Lindera aggregata (Sims) Kosterm]. Zhongguo Zhong Yao Za Zhi. 2001 Nov;26(11):765-7. Chinese. PubMed PMID: 12776349.
4: Chang WA, Lin ES, Tsai MJ, Huang MS, Kuo PL. Isolinderalactone inhibits proliferation of A549 human non small cell lung cancer cells by arresting the cell cycle at the G0/G1 phase and inducing a Fas receptor and soluble Fas ligand-mediated apoptotic pathway. Mol Med Rep. 2014 May;9(5):1653-9. doi: 10.3892/mmr.2014.2015. Epub 2014 Mar 6. PubMed PMID: 24604009.
5: Kobayashi W, Miyase T, Sano M, Umehara K, Warashina T, Noguchi H. Prolyl endopeptidase inhibitors from the roots of Lindera strychnifolia F. Vill. Biol Pharm Bull. 2002 Aug;25(8):1049-52. PubMed PMID: 12186408.
6: Cheng XL, Ma SC, Wei F, Wang GL, Xiao XY, Lin RC. A new sesquiterpene isolated from Lindera aggregata (SIMS) KOSTERM. Chem Pharm Bull (Tokyo). 2007 Sep;55(9):1390-2. PubMed PMID: 17827769.
7: Chen KS, Hsieh PW, Hwang TL, Chang FR, Wu YC. Anti-inflammatory furanogermacrane sesquiterpenes from Neolitsea parvigemma. Nat Prod Res. 2005 Apr;19(3):283-6. PubMed PMID: 15702642.

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